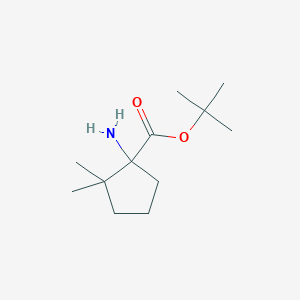

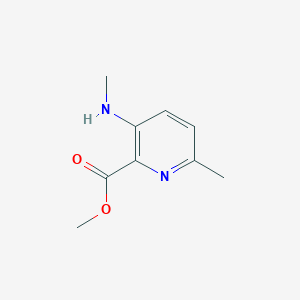

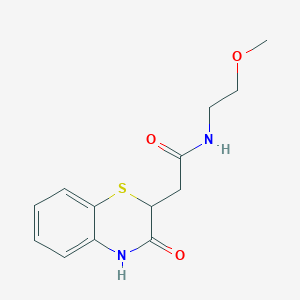

![molecular formula C9H6ClF2NO3 B2923998 2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide CAS No. 733762-53-3](/img/structure/B2923998.png)

2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Spectroscopic and Quantum Mechanical Studies

Research on similar compounds such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide (CBBA) and related analogs has focused on their spectroscopic and electronic properties. These studies are relevant for understanding the photochemical and thermochemical properties of these compounds, potentially applicable in fields like dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds also offers insights into their potential applications in photonics and optoelectronics (Mary et al., 2020).

Analgesic Activity

Although specific to analgesic properties, research into similar acetamide derivatives has been conducted to understand their potential therapeutic applications. Such studies involve synthesizing acetamide derivatives and investigating their analgesic properties using various tests (Kaplancıklı et al., 2012).

Antibacterial Agents

Several acetamide derivatives have been synthesized and studied for their antibacterial activity. These studies are essential for developing new antibacterial agents, especially in the face of rising antibiotic resistance (Ramalingam et al., 2019).

NMR Studies

Investigations into the NMR properties of related compounds, such as N-(pyridin-2-yl)acetamide, have been conducted to understand their tautomerism. Such studies are crucial for understanding the chemical behavior and properties of these compounds (Katritzky & Ghiviriga, 1995).

Corrosion Inhibition

Research into benzimidazole derivatives, including those containing acetamido pharmacophores, has explored their application as corrosion inhibitors. Such studies are significant for industrial applications, particularly in protecting metals from corrosion (Rouifi et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .

Biochemical Pathways

It has been observed that the compound can be involved in a reaction with thioguanine and potassium carbonate in n,n-dimethyl-formamide .

Pharmacokinetics

The compound’s impact on bioavailability is also currently unknown .

Result of Action

More research is needed to elucidate the specific effects of this compound on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide. Specific details about how these factors influence the compound’s action are currently unknown .

Propiedades

IUPAC Name |

2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF2NO3/c10-4-8(14)13-5-1-2-6-7(3-5)16-9(11,12)15-6/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZVYUZJEUZJMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCl)OC(O2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

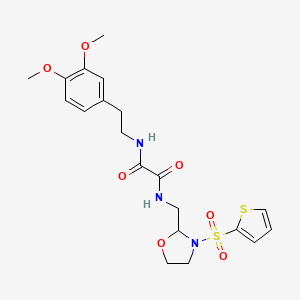

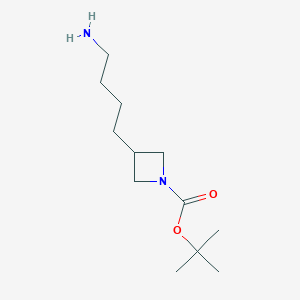

![N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2923927.png)

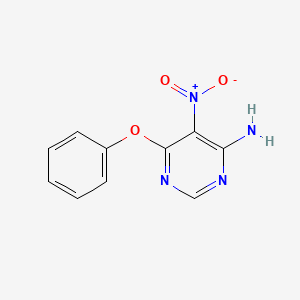

![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)

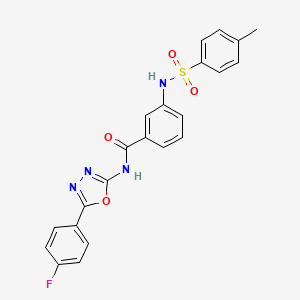

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2923932.png)

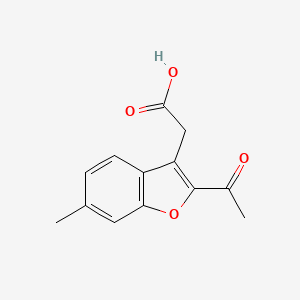

![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

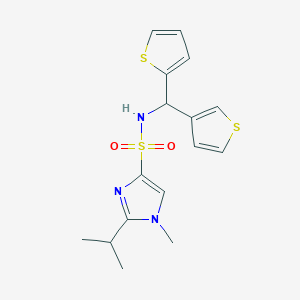

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2923935.png)